molecular formula C15H13ClN2O3S B2769458 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-34-0

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2769458
CAS RN: 921787-34-0
M. Wt: 336.79
InChI Key: VSNBXAQRIRZWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of indolin-2-one derivatives . Indolin-2-one derivatives are known for their bioactive properties and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide . This process can be carried out under mild conditions without the need for any metals or photo-redox catalysts . A plausible mechanism involves 5-exo radical cyclization followed by the insertion of sulfur dioxide .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be characterized by the presence of a sulfonyl group (SO2NH) and a C=NH group . The presence of these groups can be confirmed by signals in the 1H NMR spectra .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the sulfonyl group . For instance, under ultraviolet irradiation, diverse (2-oxoindolin-3-yl)methanesulfonohydrazides can be generated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the compound “1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-chloro-3-(methoxyimino)indolin-2-one (5c)” is a yellow solid with a melting point of 224–225 °C .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Kumar et al. (2014) synthesized a series of sulfonamide derivatives, including compounds structurally related to 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and evaluated them for their antimicrobial and anticancer activities. The research highlighted that these compounds exhibited significant effectiveness against various microbial strains and showed potential anticancer activities against cell lines such as HCT116 and RAW 264.7. The study also conducted quantitative structure-activity relationship (QSAR) studies, revealing that the antimicrobial activity of these compounds is influenced by their lipophilic and topological parameters (Kumar et al., 2014).

Enzyme Inhibition

Another aspect of research on sulfonamides involves their role as enzyme inhibitors. Sethi et al. (2013) investigated a series of sulfonamide derivatives for their ability to inhibit human carbonic anhydrase isoforms I, II, and VII. Their study indicated that some of these derivatives were potent inhibitors of these enzyme isoforms, suggesting their potential therapeutic applications in managing conditions associated with altered carbonic anhydrase activity (Sethi et al., 2013).

Urease Inhibition for GIT Disorders

Research by Irshad et al. (2021) focused on the synthesis of sulfonamide Schiff bases as potent urease inhibitors, targeting gastrointestinal disorders such as gastric and peptic ulcers. The study demonstrated that these compounds exhibit significant anti-urease activity, providing a foundation for the development of new treatments for these conditions (Irshad et al., 2021).

Herbicide Selectivity and Plant Metabolism

Additionally, Sweetser et al. (1982) explored the selective herbicidal activity of chlorsulfuron, a compound closely related to sulfonamides, highlighting the metabolic pathways in tolerant plants like wheat, oats, and barley which metabolize the herbicide into inactive products. This research provides insight into the biological basis for the selectivity of certain herbicides and their environmental impact (Sweetser et al., 1982).

Future Directions

The future directions for “3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further development as potential therapeutic agents. For instance, compound 5g, a similar compound, showed strong cytotoxicity and is considered promising for further development as an anticancer agent .

properties

IUPAC Name

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNBXAQRIRZWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.